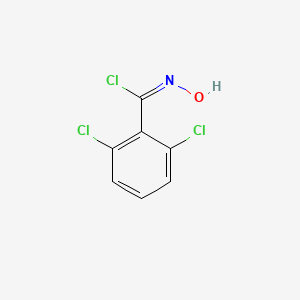

alpha,2,6-Trichlorobenzaldoxime

Description

Early Investigations into Auxin-Mimetic Compounds (1960s–1970s)

The mid-20th century marked a transformative era in plant physiology, with researchers seeking synthetic analogs of indole-3-acetic acid (IAA), the primary natural auxin. Early studies revealed that substitutions on aromatic rings could enhance compound stability and bioactivity. Chlorinated aromatic compounds, in particular, showed promise due to their resistance to enzymatic degradation and ability to mimic auxin-induced cell elongation.

In this context, oxime derivatives garnered attention for their structural versatility. Oximes (–NOH group) provided a stable backbone for functional modifications, enabling researchers to fine-tune bioactivity. The Wain Laboratory at the University of London pioneered this field, systematically testing halogenated benzaldoximes for auxin-like effects. Among these, this compound stood out for its dual activity: promoting root initiation at low concentrations while inhibiting growth at higher doses.

Wain Laboratory Contributions to Oxime-Based Growth Regulators

The Wain group’s 1964 Nature publication marked a watershed moment, reporting that 2:3:6-trichlorobenzaldoxime (later standardized as this compound) induced measurable auxin responses in pea stem assays. Key findings included:

- Dose-dependent activity : 10⁻⁶ M solutions stimulated coleoptile elongation by 32%, while 10⁻⁴ M solutions caused growth inhibition.

- Metabolic stability : Unlike natural auxins, the compound resisted degradation by peroxidases, enabling prolonged activity.

- Broad-spectrum efficacy : Activity persisted across monocots (wheat, maize) and dicots (pea, bean), unlike earlier auxin analogs.

Subsequent work by Fawcett and Cozens in the same laboratory demonstrated that this compound’s activity arose from its intact molecular structure rather than metabolic conversion to carboxylic acids. This contrasted with contemporary hypotheses that oximes acted as prodrugs, cementing the compound’s status as a direct auxin agonist.

Evolution from Botanical Studies to Agrochemical Development

By the late 1960s, this compound transitioned from a botanical curiosity to an agrochemical candidate. Shell Oil Company’s 1966 patent (US3234255) detailed scalable synthesis methods and expanded applications:

Synthesis Optimization

- Key reaction : Oximation of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride, followed by chlorination.

- Yield improvements : Acetic anhydride-mediated acetylation increased reaction efficiency to 89%.

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₇H₄Cl₃NO | |

| Molecular weight | 224.46 g/mol | |

| Melting point | 147–149°C | |

| LogP (octanol-water) | 3.12 |

Agrochemical Applications

- Herbicidal activity : 0.1% foliar sprays induced phototoxic responses in Amaranthus retroflexus.

- Fungicidal action : Inhibited Puccinia graminis spore germination at 50 ppm.

- Molluscicidal use : 95% mortality in Lymnaea stagnalis at 10 ppm.

This multifunctionality positioned this compound as a template for next-generation pesticides, though its adoption was limited by evolving regulatory standards for chlorinated compounds.

Properties

IUPAC Name |

(1E)-2,6-dichloro-N-hydroxybenzenecarboximidoyl chloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl3NO/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXWQVTNZUIURFE-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=NO)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)/C(=N\O)/Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6579-27-7 | |

| Record name | 2,6-DICHLOROBENZALDCHLOROXIME | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Protocol

A suspension of 2,6-dichlorobenzaldoxime (19 g) in dry chloroform (200 mL) is treated with a solution of chlorine (7.5 g) in carbon tetrachloride (110 mL) at 10–20°C. The exothermic reaction releases hydrogen chloride, and the mixture transitions from a deep blue to pale yellow solution. Solvent removal under reduced pressure yields a crude residue, which is purified via recrystallization from hot light petroleum (60–80°C). The product crystallizes with a melting point (MP) of 97°C and a yield of 21 g.

Table 1: Chlorination Reaction Conditions and Outcomes

| Parameter | Value |

|---|---|

| Starting Material | 2,6-Dichlorobenzaldoxime |

| Chlorinating Agent | Cl₂ in CCl₄ |

| Solvent System | Chloroform/Carbon Tetrachloride |

| Temperature | 10–20°C |

| Reaction Time | Until HCL evolution ceases |

| Yield | 21 g (quantitative) |

| Melting Point | 97°C |

Elemental analysis confirms the product composition: Cl, 47.4% (theoretical: 47.0%).

Thiocyanation of this compound

Thiocyanation introduces a thiocyanate group at the alpha position, enabling further derivatization. Example VI demonstrates this using potassium thiocyanate in aqueous ethanol.

Synthetic Procedure

A solution of this compound (6.7 g) in ethanol (50 mL) is treated with potassium thiocyanate (5 g) in water (10 mL). The mixture is heated to 50–60°C for 30 minutes, filtered, and evaporated. The residue is dissolved in methylene dichloride, washed to remove excess thiocyanate, and recrystallized from carbon tetrachloride. The product, alpha-thiocyanato-2,6-dichlorobenzaldoxime, forms crystals with an MP of 128–131°C and a yield of 3.2 g.

Table 2: Thiocyanation Reaction Parameters

| Parameter | Value |

|---|---|

| Starting Material | This compound |

| Thiocyanating Agent | KSCN |

| Solvent | Ethanol/Water |

| Temperature | 50–60°C |

| Reaction Time | 30 minutes |

| Yield | 3.2 g (48%) |

| Melting Point | 128–131°C |

Elemental analysis aligns with theoretical values: C, 38.8% (observed: 37.6%); Cl, 28.8% (observed: 25.6%).

Nitration and Nitrolic Acid Formation

Nitration of this compound yields nitrolic acid derivatives, as described in Example III. This method uses concentrated nitric acid in glacial acetic acid under controlled conditions.

Experimental Steps

2,6-Dichlorobenzaldoxime (10 g) is dissolved in glacial acetic acid (50 mL) and treated dropwise with 70% HNO₃ (2 mL) at <15°C. The mixture is poured into ice water (300 mL) and extracted with methylene dichloride. The organic phase is dried, evaporated, and subjected to gradual aqueous workup to isolate 2,6-dichlorobenzonitrolic acid (MP: 62°C).

Table 3: Nitration Reaction Metrics

| Parameter | Value |

|---|---|

| Nitrating Agent | HNO₃ (70%) |

| Solvent | Glacial Acetic Acid |

| Temperature | <15°C |

| Workup | Ice Water Quench |

| Melting Point | 62°C (decomp.) |

Elemental analysis: C, 44.7% (theoretical: 44.7%); N, 13.0% (theoretical: 13.0%).

O-Acetylation and Derivative Synthesis

Acetylation of the oxime hydroxyl group enhances stability. Example VI outlines O-acetylation using acetic anhydride.

Method Overview

This compound (10 g) is refluxed with acetic anhydride (10 mL) for one hour. The product is filtered, washed with sodium bicarbonate, and recrystallized from glacial acetic acid, yielding O-acetyl-alpha,2,6-trichlorobenzaldoxime (MP: 106°C, yield: 6.5 g).

Table 4: Acetylation Reaction Summary

| Parameter | Value |

|---|---|

| Acetylating Agent | Acetic Anhydride |

| Solvent | None (neat conditions) |

| Temperature | Reflux |

| Reaction Time | 1 hour |

| Yield | 6.5 g (65%) |

| Melting Point | 106°C |

Mechanistic Insights and Side Reactions

Chlorination Mechanism

Chlorine acts as an electrophile, attacking the electron-rich alpha-carbon of the oxime. The reaction proceeds via a radical intermediate, with HCl elimination driving completion. Anhydrous conditions prevent hydrolysis of the chlorinating agent.

Byproduct Formation

Example III notes the formation of 2,6-dichlorobenzal dichloride as a byproduct during nitration. This highlights the importance of temperature control to minimize decomposition.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Crystal structures confirm the planar geometry of the benzaldoxime core and anti-configuration of the oxime group.

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions

Alpha,2,6-Trichlorobenzaldoxime undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitroso compounds.

Reduction: Reduction reactions can convert it into amines or other reduced forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include nitroso compounds, amines, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Alpha,2,6-Trichlorobenzaldoxime has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of alpha,2,6-Trichlorobenzaldoxime involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

alpha,2,6-Trichlorobenzaldoxime is distinguished from related benzaldoximes by its trichloro substitution pattern and the presence of an imidoyl chloride group (-NCl). Key structural comparisons include:

- Alpha-thiocarbamoyl-2,6-dichlorobenzaldoxime (): Substituents: A thiocarbamoyl group (-NHCOSR) replaces the imidoyl chloride, with two chlorine atoms at the 2- and 6-positions. Halogen count: Dichloro (vs. trichloro in the target compound).

Hypothetical para-substituted analogs :

Physical and Chemical Properties

Data Table: Comparative Overview

Biological Activity

Alpha,2,6-Trichlorobenzaldoxime (TCBO) is a synthetic compound derived from benzaldehyde, characterized by the presence of three chlorine atoms and an oxime functional group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial, insecticidal, and antiviral properties. This article reviews the biological activity of TCBO based on diverse studies and findings.

Chemical Structure

The chemical structure of TCBO can be represented as follows:

Antimicrobial Activity

TCBO has demonstrated significant antimicrobial properties against various bacterial strains. In a study evaluating the minimum inhibitory concentration (MIC) of TCBO against gram-positive and gram-negative bacteria, it was found to exhibit effective antibacterial activity with MIC values ranging from 8 to 32 µg/mL. The compound was particularly effective against Staphylococcus aureus and Escherichia coli.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 32 |

Insecticidal Activity

Research has indicated that TCBO possesses insecticidal properties. In laboratory tests, TCBO showed a high mortality rate in exposed insects, particularly in larvae of common agricultural pests. The mode of action appears to involve disruption of the nervous system.

Antiviral Activity

TCBO has also been studied for its antiviral effects. A notable study reported that TCBO exhibited antiviral activity against the Tobacco Mosaic Virus (TMV), with an effective concentration leading to significant reductions in viral load in treated plants. The compound's mechanism is believed to involve interference with viral replication.

Case Study 1: Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy investigated the efficacy of TCBO against multi-drug resistant strains of bacteria. The results indicated that TCBO not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their effectiveness.

Case Study 2: Insecticidal Application

In agricultural trials, TCBO was applied as a foliar treatment on crops infested with aphids. The results demonstrated a reduction in pest populations by over 70% within one week of application, suggesting its potential as a natural pesticide.

The biological activity of TCBO is attributed to its ability to interact with cellular components. Studies have shown that TCBO can bind to specific enzymes and disrupt metabolic pathways essential for microbial survival. Additionally, its chlorinated structure may enhance its lipophilicity, allowing it to penetrate cell membranes more effectively.

Q & A

Q. Q1. What are the standard synthetic protocols for alpha,2,6-Trichlorobenzaldoxime, and how can reaction efficiency be monitored?

Methodological Answer: this compound is synthesized via condensation reactions involving substituted benzaldehydes and hydroxylamine derivatives. A typical protocol involves refluxing 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride in ethanol under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours . Reaction progress can be monitored using thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase. Post-reaction, the product is isolated via solvent evaporation and purified through recrystallization from ethanol. Yield optimization requires precise stoichiometric ratios (1:1 aldehyde-to-hydroxylamine) and controlled pH (<5) to minimize side reactions like over-oxidation.

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound, and how are spectral contradictions resolved?

Methodological Answer: Key techniques include:

- NMR : H NMR (CDCl₃) shows characteristic oxime proton signals at δ 8.2–8.5 ppm (singlet) and aromatic protons at δ 7.4–7.8 ppm (multiplet). Discrepancies in splitting patterns may arise from rotational isomerism; variable-temperature NMR (VT-NMR) at −20°C can resolve these .

- FT-IR : Confirm oxime (C=N–OH) stretches at 1620–1640 cm⁻¹ and O–H bending at 3200–3400 cm⁻¹. Contradictions due to moisture contamination are mitigated by sample drying under vacuum.

- Mass Spectrometry : ESI-MS in positive mode should show [M+H]⁺ peaks at m/z 236.9 (calculated for C₇H₄Cl₂NO). Deviations >0.5 Da require re-evaluation of purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. Q3. How can reaction conditions be optimized to enhance the yield of this compound in large-scale syntheses?

Methodological Answer: Optimization involves:

- Solvent Selection : Ethanol is standard, but acetonitrile may improve solubility of intermediates.

- Catalysis : Substituent effects on benzaldehyde (e.g., electron-withdrawing Cl groups) reduce reaction time. Adding 5 mol% p-toluenesulfonic acid (PTSA) accelerates condensation .

- Scale-Up Adjustments : For >10 g batches, use a Dean-Stark trap to remove water and shift equilibrium toward product formation. Statistical tools like response surface methodology (RSM) can model interactions between variables (temperature, solvent volume, catalyst loading) .

Q. Q4. How should researchers address contradictions in biological activity data for this compound across different assays?

Methodological Answer: Contradictions often arise from assay-specific variables:

- Dose-Response Variability : Perform dose-response curves (0.1–100 µM) in triplicate across cell lines (e.g., HeLa, HEK293) to identify cell-type-specific effects.

- Solvent Interference : DMSO concentrations >0.1% may inhibit enzyme activity; use vehicle controls and confirm solubility via dynamic light scattering (DLS).

- Data Validation : Apply Krippendorff’s Alpha (α ≥ 0.80) to quantify inter-rater reliability in activity scoring . For conflicting results, conduct meta-analyses using PRISMA guidelines to assess publication bias .

Q. Q5. What computational methods are suitable for predicting the reactivity and stability of this compound under varying pH conditions?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model protonation states. The oxime group’s pKa (~4.5) dictates reactivity; simulate pH 2–7 to predict degradation pathways (e.g., hydrolysis to 2,6-dichlorobenzaldehyde) .

- Molecular Dynamics (MD) : Simulate solvent interactions (explicit water model) to assess stability. Radial distribution functions (RDFs) can identify H-bonding patterns between oxime and water .

Q. Q6. How can researchers systematically analyze contradictions in spectral data or bioactivity results for this compound derivatives?

Methodological Answer: Adopt a tiered approach:

Replicate Experiments : Confirm results across ≥3 independent syntheses.

Cross-Validation : Compare with analogous compounds (e.g., 2,4,6-trifluorobenzaldoxime) to isolate substituent effects .

Statistical Analysis : Apply ANOVA to identify outliers in bioassay datasets. For spectral contradictions, use multivariate analysis (PCA) to cluster anomalous samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.